Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Overview
Description
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by its fused ring structure, which includes both imidazole and quinoxaline moieties. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of the desired compound through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups in the compound allows for easy oxidation to corresponding sulfones.
Substitution: The compound can undergo aromatic nucleophilic substitution reactions, particularly when halogenated derivatives are used.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine (III) dicyclohexanecarboxylate, iridium catalysts, and base mediums such as potassium cyanide in methanol .
Major Products Formed
Major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxy, phenoxy, and alkylamino derivatives .
Scientific Research Applications
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of several kinases and phosphodiesterases . These interactions contribute to its observed biological activities, such as anticancer and anticonvulsant effects .
Comparison with Similar Compounds
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms within the rings.
Quinoxalines: These compounds lack the imidazole moiety and have different biological activities and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)10-8-16-11-6-4-3-5-9(11)14-7-12(16)15-10/h3-6,8,14H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSSQTHHNUYTHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530249 | |
Record name | Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88715-96-2 | |
Record name | Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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